5-Chloro-2,3-difluoro-4-iodopyridine
Overview
Description
5-Chloro-2,3-difluoro-4-iodopyridine is a halogenated pyridine derivative with the molecular formula C5HClF2IN.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,3-difluoro-4-iodopyridine typically involves halogenation reactions starting from pyridine derivatives. One common method involves the sequential introduction of chlorine, fluorine, and iodine atoms onto the pyridine ring. The reaction conditions often require the use of halogenating agents such as N-chlorosuccinimide (NCS), Selectfluor, and iodine monochloride (ICl) under controlled temperatures and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction parameters, including temperature, pressure, and reagent flow rates. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,3-difluoro-4-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms on the pyridine ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms.
Coupling Reactions: It can undergo coupling reactions with organometallic reagents to form more complex structures
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) under acidic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds or other complex structures .
Scientific Research Applications
5-Chloro-2,3-difluoro-4-iodopyridine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a precursor in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 5-Chloro-2,3-difluoro-4-iodopyridine involves its interaction with molecular targets through halogen bonding, hydrogen bonding, and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects. The specific pathways and targets depend on the context of its application, such as its use in drug development or as a chemical intermediate .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2,3-difluoropyridine: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2,3,5-Trifluoropyridine: Contains an additional fluorine atom, which can influence its electronic properties and reactivity.
4-Iodo-2,3-difluoropyridine: Similar structure but with different halogenation pattern, affecting its chemical behavior .
Uniqueness
5-Chloro-2,3-difluoro-4-iodopyridine is unique due to its specific halogenation pattern, which imparts distinct reactivity and properties. The presence of chlorine, fluorine, and iodine atoms allows for versatile chemical transformations and applications in various fields .
Properties
IUPAC Name |
5-chloro-2,3-difluoro-4-iodopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HClF2IN/c6-2-1-10-5(8)3(7)4(2)9/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPCIZUUCBFPQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)F)F)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HClF2IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90573778 | |
Record name | 5-Chloro-2,3-difluoro-4-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90573778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
406676-26-4 | |
Record name | 5-Chloro-2,3-difluoro-4-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90573778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-CHLORO-2,3-DIFLUORO-4-IODOPYRIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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